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For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Structure to Function
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to

a viable clinical candidate is paved with rigorous scientific evaluation. Small molecules

containing privileged heterocyclic motifs, such as the azepane ring, are of significant interest

due to their diverse pharmacological activities.[1][2] The compound 1-(5-Bromopyridin-2-
yl)azepane, a key pharmaceutical intermediate, embodies this principle.[3] Its structure,

featuring a bromopyridine unit linked to a seven-membered azepane ring, suggests potential

applications in medicinal chemistry, where such components are integral to modulating

biological targets.[2][4]

A thorough understanding of a compound's physicochemical properties is not merely academic;

it is the foundational data upon which its entire development trajectory is built. Properties such

as solubility, lipophilicity (LogP), and melting point dictate everything from initial screening

viability and formulation strategies to absorption, distribution, metabolism, and excretion

(ADME) profiles. This guide, written from the perspective of a Senior Application Scientist,

provides a comprehensive overview of the core physicochemical properties of 1-(5-
Bromopyridin-2-yl)azepane. More importantly, it delves into the causality behind the
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experimental methodologies required for their determination, offering a self-validating

framework for researchers to generate reliable and reproducible data.

Chemical Identity and Structural Characteristics
Correctly identifying the molecule is the first step in any scientific investigation. The

fundamental identifiers for 1-(5-Bromopyridin-2-yl)azepane are crucial for database searches,

procurement, and regulatory documentation.

Identifier Value Source

IUPAC Name
1-(5-bromopyridin-2-

yl)azepane
[3]

CAS Number 1175900-46-5 [3][5]

Molecular Formula C₁₁H₁₅BrN₂ [5]

Molecular Weight 255.15 g/mol [5]

Canonical SMILES
C1CCN(CC1)C2=CC=C(C=N2

)Br
[3]

PubChem CID 39357230 [3]

Computed Physicochemical Properties:

Property Value Note

XLogP3-AA 3.5

A computed value for the

isomeric 1-(6-Bromo-2-

pyridinyl)azepane, suggesting

significant lipophilicity.[6]

Hydrogen Bond Donors 0 [6]

Hydrogen Bond Acceptors 2 [6]

Experimental Determination of Core Properties
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While computational models provide useful estimates, empirical data is the gold standard in

drug development. The following sections detail the principles and validated protocols for

determining the key physicochemical properties of 1-(5-Bromopyridin-2-yl)azepane.

Workflow for Physicochemical Characterization
The logical flow of characterization ensures that foundational data is gathered efficiently,

informing subsequent, more complex experiments.
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Phase 3: Advanced Characterization

Outcome

Synthesis & Purification

Identity Confirmation
(NMR, MS, FTIR)

Purity Assessment
(HPLC, GC)

Melting Point

High Purity Sample

Solubility Profiling

LogP Determination

pKa Determination

Chemical Stability

Comprehensive
Data Package for

Drug Development

Click to download full resolution via product page

Caption: General workflow for physicochemical characterization of a new chemical entity.
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Melting Point: A Criterion for Purity and Identity
The melting point is the temperature at which a substance transitions from a solid to a liquid.

For a pure crystalline compound, this transition occurs over a narrow temperature range

(typically 0.5-1.0°C). A depressed and broadened melting range is a reliable indicator of

impurities.[7][8] While no experimental melting point for 1-(5-Bromopyridin-2-yl)azepane is

publicly available, the following protocol outlines its determination.[9]

Principle: The capillary method involves heating a small, powdered sample in a sealed capillary

tube at a controlled rate while observing the temperature at which melting begins and

completes.[7][10]

Sample Preparation: Ensure the sample is completely dry and finely powdered. This is

critical for uniform heat transfer.

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the

sealed end gently on a hard surface or drop the tube down a long glass tube to compact the

sample to a height of 2-3 mm.[11]

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus (e.g., a Mel-Temp or DigiMelt).[11]

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20°C/min)

to find an approximate melting range. This saves time in the subsequent accurate

determination.[7][11]

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate

melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[11]

Causality: A slow heating rate is essential to allow the system to remain in thermal

equilibrium, ensuring the thermometer reading accurately reflects the sample's

temperature.

Observation and Recording:

Record the temperature (T₁) at which the first drop of liquid appears.
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Record the temperature (T₂) when the last crystal of solid melts completely.

The melting point is reported as the range T₁ - T₂.

Validation: Perform the determination in triplicate to ensure reproducibility. Periodically

calibrate the apparatus using standards with known melting points (e.g., urea, cinnamic

acid).[11]
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Caption: Step-by-step workflow for capillary melting point determination.
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Solubility: The Key to Biological Availability and
Formulation
Solubility, the ability of a solute to dissolve in a solvent, is arguably one of the most critical

physicochemical properties.[12] Poor aqueous solubility is a major hurdle in drug development,

often leading to low bioavailability. The presence of a basic nitrogen in the azepane ring and

another in the pyridine ring, along with the lipophilic brominated aromatic system, suggests that

the solubility of 1-(5-Bromopyridin-2-yl)azepane will be highly pH-dependent.

Principle: A qualitative solubility profile is built by systematically testing the compound's

solubility in a series of solvents, moving from neutral to acidic and basic aqueous solutions.

This allows for the classification of the compound based on its functional groups.[13]

General Procedure: For each step, add ~25 mg of the compound to a test tube containing 0.75

mL of the solvent. Shake vigorously for 1-2 minutes. Observe if the solid dissolves completely.

[13]

Water: Test solubility in deionized water. The presence of polar nitrogen atoms may confer

slight solubility, but the large hydrocarbon and aromatic portion likely limits it.[14]

5% HCl (aq): Test solubility. The basic nitrogen atoms on the pyridine and azepane rings

should be protonated by the acid, forming a more polar and water-soluble hydrochloride salt.

A positive result here would classify the compound as a base (Class B).[13][15]

5% NaOH (aq): Test solubility. Given the absence of strongly acidic protons, the compound is

expected to be insoluble in NaOH.

5% NaHCO₃ (aq): Test solubility. This is used to differentiate strong from weak acids. The

compound is expected to be insoluble.[15]

Organic Solvents: Test solubility in common organic solvents like ethanol, methanol,

dichloromethane (DCM), and dimethyl sulfoxide (DMSO). This information is vital for

selecting solvents for reaction workups, purification, and analytical sample preparation.
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Caption: Decision tree for the systematic classification of organic compound solubility.

Lipophilicity (LogP): Measuring Membrane Permeability
Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an

aqueous (polar) one. It is a key determinant of a drug's ability to cross cell membranes. The

partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent

(typically n-octanol) to its concentration in an aqueous phase at equilibrium.[16] For

convenience, this is expressed on a logarithmic scale (LogP).
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LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[16]

A positive LogP value indicates higher lipophilicity, while a negative value indicates higher

hydrophilicity.[16] The computed XLogP of 3.5 for a close isomer suggests 1-(5-Bromopyridin-
2-yl)azepane is highly lipophilic.[6] The gold standard for experimental determination is the

shake-flask method.[17]

Phase Preparation: Prepare n-octanol and an appropriate aqueous buffer (e.g., phosphate-

buffered saline, PBS, pH 7.4, to mimic physiological conditions). Pre-saturate the n-octanol

with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the

layers to separate.

Causality: Pre-saturation is critical to prevent volume changes during the experiment,

which would alter concentrations and lead to inaccurate results.

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous

buffer at a known concentration (C_initial).

Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous stock

solution with a known volume of the pre-saturated n-octanol.

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the

compound to partition between the two phases and reach equilibrium. Centrifugation may be

required to fully separate the layers, especially if an emulsion forms.[18]

Analysis: Carefully separate the two layers. Determine the concentration of the compound

remaining in the aqueous layer (C_aqueous) using a suitable analytical technique (e.g.,

HPLC-UV, LC-MS).

Calculation:

The amount of compound in the n-octanol phase is determined by mass balance:

C_octanol = (C_initial - C_aqueous) * (V_aqueous / V_octanol).

Calculate P = C_octanol / C_aqueous.

Calculate LogP = log₁₀(P).
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Caption: Protocol workflow for the shake-flask method of LogP determination.
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Spectroscopic and Analytical Characterization
Beyond physicochemical properties, confirming the structural integrity and purity of the

compound is paramount. Chemical suppliers often provide access to this data upon request.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is the most powerful tool

for elucidating the molecular structure. ¹H NMR provides information on the number and

environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. This analysis

would be used to confirm the connectivity of the bromopyridine and azepane rings.

Mass Spectrometry (MS): MS provides the exact mass of the molecule, confirming its

molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio)

would be a key diagnostic feature in the mass spectrum of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups

present in the molecule by detecting the absorption of infrared radiation at specific vibrational

frequencies. Key signals would include C-H stretches from the aliphatic azepane ring and

C=C/C=N stretches from the aromatic pyridine ring.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity

assessment. By separating the compound from any impurities, it allows for precise

quantification of purity, typically reported as a percentage based on peak area at a specific

UV wavelength.

Conclusion
1-(5-Bromopyridin-2-yl)azepane is a valuable building block in medicinal chemistry. Its

physicochemical profile, characterized by high lipophilicity and pH-dependent aqueous

solubility due to its basic nitrogen centers, provides a critical data foundation for its use in drug

discovery. The experimental protocols detailed in this guide offer a robust and logical

framework for researchers to empirically determine these properties. By understanding not just

the "how" but the "why" of these experimental choices, scientists can generate the high-quality,

reliable data necessary to advance promising molecules from the laboratory bench toward

potential therapeutic applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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